molecular formula C19H15FN2OS B7052909 N'-(4-fluorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide

N'-(4-fluorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide

Cat. No.: B7052909
M. Wt: 338.4 g/mol
InChI Key: DQKRNZKGFIPBED-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-4,5-dihydrobenzogbenzothiole-2-carbohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenyl group and a dihydrobenzog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-4,5-dihydrobenzogbenzothiole-2-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 4,5-dihydrobenzogbenzothiole-2-carbohydrazide in the presence of a catalytic amount of acetic acid. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-4,5-dihydrobenzogbenzothiole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-fluorophenyl)-4,5-dihydrobenzogbenzothiole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-4,5-dihydrobenzogbenzothiole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity to certain biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-fluorophenyl)-4,5-dihydrobenzogbenzothiole-2-carbohydrazide is unique due to its specific combination of a fluorophenyl group and a dihydrobenzogbenzothiole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-fluorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c20-14-7-9-15(10-8-14)21-22-19(23)17-11-13-6-5-12-3-1-2-4-16(12)18(13)24-17/h1-4,7-11,21H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKRNZKGFIPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NNC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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